Raloxifene 6-Monomethyl Ether

Description

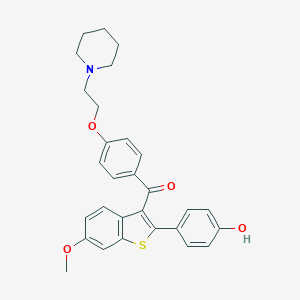

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[2-(4-hydroxyphenyl)-6-methoxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO4S/c1-33-24-13-14-25-26(19-24)35-29(21-5-9-22(31)10-6-21)27(25)28(32)20-7-11-23(12-8-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFDGHCTXVZHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Raloxifene 6-Monomethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raloxifene 6-Monomethyl Ether is a derivative of Raloxifene, a well-characterized second-generation Selective Estrogen Receptor Modulator (SERM). This technical guide delineates the mechanism of action of this compound, focusing on its interaction with estrogen receptors and the subsequent downstream signaling pathways. The methylation at the 6-hydroxyl position of the benzothiophene core is a critical structural modification intended to modulate the affinity for estrogen receptors (ERs). This modification results in a compound with reduced but not entirely abolished estrogen receptor binding, positioning it as a unique tool for investigating the nuanced roles of estrogen receptor signaling in various physiological and pathological processes. This document provides a comprehensive overview of its biochemical properties, supported by experimental methodologies and data presented for comparative analysis.

Introduction

Raloxifene, the parent compound, exerts tissue-selective estrogenic and anti-estrogenic effects by binding to Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[1][2] Its clinical applications in osteoporosis and breast cancer prevention are well-established.[3] this compound, a derivative and a known impurity of Raloxifene, is characterized by the substitution of the hydroxyl group at the C6 position with a methoxy group.[4][5] This modification has been explored as a strategy to decrease the binding affinity for estrogen receptors while potentially retaining other biological activities, such as collagen binding.[5][6] Understanding the precise mechanism of action of this derivative is crucial for elucidating structure-activity relationships within this class of SERMs and for its potential development in specific therapeutic contexts.

Molecular Mechanism of Action

The primary mechanism of action of this compound involves its interaction with estrogen receptors. As a derivative of Raloxifene, it is classified as a Selective Estrogen Receptor Modulator (SERM), exhibiting differential agonist and antagonist activities in a tissue-specific manner.

Interaction with Estrogen Receptors (ERα and ERβ)

The interaction of this compound with ERβ has been less extensively characterized in publicly available literature. However, based on the structure-activity relationship of Raloxifene and its analogs, it is anticipated to also bind to ERβ, likely with a different affinity compared to ERα.

Functional Activity: A Putative ERα Antagonist

In tissues where ERα is the predominant receptor, such as breast and uterine tissues, Raloxifene acts as an antagonist.[3] Given that this compound is an inhibitor of ERα, it is expected to function primarily as an antagonist at this receptor. Upon binding to ERα, it likely induces a conformational change in the receptor that prevents the recruitment of coactivators necessary for the transcription of estrogen-responsive genes.

In contrast, in tissues like bone where both ERα and ERβ are expressed and contribute to the anti-resorptive effects of SERMs, the functional outcome of this compound binding is likely more complex. A study on a 6'-Methoxy Raloxifene-analog demonstrated that, in vitro, it performed similarly to Raloxifene in promoting osteocyte proliferation, differentiation, and function, suggesting a degree of estrogenic (agonist) activity in bone cells despite its reduced ER binding.[5]

Signaling Pathways

The binding of this compound to estrogen receptors modulates downstream signaling pathways, leading to its tissue-specific effects.

Classical Genomic Pathway

The primary signaling pathway for SERMs involves the classical genomic pathway. Upon binding of this compound to ERα or ERβ in the cytoplasm, the receptor-ligand complex translocates to the nucleus. In its antagonist conformation (predominantly with ERα), the complex binds to Estrogen Response Elements (EREs) on the DNA but fails to recruit the necessary coactivators for gene transcription. This leads to the inhibition of estrogen-dependent gene expression, which is the basis for its anti-proliferative effects in hormone-responsive cancers.

Non-Genomic Signaling

While the primary mechanism is genomic, SERMs can also elicit rapid, non-genomic effects. These are initiated by a population of estrogen receptors located at the cell membrane. It is plausible that this compound could also engage in such pathways, although specific evidence for this derivative is lacking. For Raloxifene, non-genomic signaling can involve the activation of MAP kinase (ERK) pathways.

Quantitative Data

As of the latest literature review, specific quantitative binding affinities and functional potencies for this compound are not widely published. The available data is summarized below in a qualitative and comparative format.

| Parameter | Raloxifene | This compound | Raloxifene 4-Monomethyl Ether | Reference |

| ERα Binding Affinity (IC50) | High (in the nM range) | Lower than Raloxifene ("poor IC50") | Not Reported | [4] |

| MCF-7 Cell Proliferation Inhibition (IC50) | ~10-100 nM | Not Reported | 250 nM | [4] |

| ERα Functional Activity | Antagonist (in breast/uterus), Agonist (in bone) | Primarily Antagonist | Antagonist | [3][4][5] |

| ERβ Functional Activity | Mixed Agonist/Antagonist | Not Determined | Not Determined | [1] |

| Effect on Osteocytes | Promotes proliferation, differentiation, and function | Similar to Raloxifene in vitro | Not Reported | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of SERMs like this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the binding affinity of a test compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-estradiol.

-

Materials: Recombinant human ERα and ERβ protein, [3H]-estradiol, scintillation cocktail, glass fiber filters, wash buffer (e.g., Tris-HCl with additives), test compound (this compound).

-

Procedure:

-

A constant concentration of ERα or ERβ and [3H]-estradiol are incubated with increasing concentrations of the test compound.

-

The reaction is incubated to equilibrium.

-

The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of [3H]-estradiol) is determined by non-linear regression analysis.

-

ERE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to act as an agonist or antagonist of estrogen receptor-mediated gene transcription.

-

Materials: A cell line that expresses ERα or ERβ (e.g., MCF-7, HeLa), a plasmid containing a luciferase reporter gene driven by an estrogen response element (ERE), a transfection reagent, cell culture medium, test compound, and a luciferase assay kit.

-

Procedure:

-

Cells are transiently transfected with the ERE-luciferase reporter plasmid.

-

After transfection, cells are treated with the test compound alone (to assess agonist activity) or in combination with estradiol (to assess antagonist activity).

-

Following an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

An increase in luciferase activity indicates agonist activity, while a decrease in estradiol-induced luciferase activity indicates antagonist activity.

-

Osteoblast Differentiation and Mineralization Assay (using MC3T3-E1 cells)

This assay evaluates the effect of the compound on the differentiation and function of osteoblast precursor cells.

-

Materials: MC3T3-E1 cell line, osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate), test compound, reagents for alkaline phosphatase (ALP) activity assay, and Alizarin Red S staining solution for mineralization.

-

Procedure:

-

MC3T3-E1 cells are cultured in osteogenic differentiation medium in the presence of various concentrations of the test compound.

-

At specific time points, cell lysates are collected to measure ALP activity, an early marker of osteoblast differentiation.

-

After a longer culture period (e.g., 21 days), the cells are fixed and stained with Alizarin Red S to visualize and quantify calcium deposition, a marker of mineralization.

-

Conclusion

This compound acts as a selective estrogen receptor modulator with a distinct profile compared to its parent compound, Raloxifene. The introduction of a methoxy group at the C6 position reduces its binding affinity for ERα, likely translating to a predominantly antagonistic function at this receptor. However, it appears to retain some of the beneficial estrogenic effects in bone cells, as suggested by in vitro studies with a similar analog. Further quantitative studies are necessary to fully elucidate its binding affinities for both ERα and ERβ and to comprehensively characterize its agonist versus antagonist profile in various tissues. The experimental protocols provided herein offer a roadmap for such investigations, which will be critical for determining the potential therapeutic applications of this unique SERM.

References

- 1. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 6'-Methoxy Raloxifene-analog enhances mouse bone properties with reduced estrogen receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

Unveiling the Biological Activity of Raloxifene 6-Monomethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene, a second-generation selective estrogen receptor modulator (SERM), is a well-established therapeutic agent for the prevention and treatment of postmenopausal osteoporosis and for reducing the risk of invasive breast cancer. Its tissue-selective estrogenic and antiestrogenic activities are attributed to its differential effects on estrogen receptors (ERs) α and β. This technical guide delves into the biological activity of a key derivative, Raloxifene 6-Monomethyl Ether, also known as 6'-Methoxy Raloxifene-Analog (RAL-A). This derivative has been investigated for its potential to retain beneficial effects on bone while exhibiting reduced estrogenic activity, a characteristic that could offer a superior safety profile. This document provides a comprehensive overview of its biological activity, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Biological Activity and Mechanism of Action

This compound is a synthetic derivative of raloxifene where the hydroxyl group at the 6th position of the benzothiophene core is replaced by a methoxy group. This structural modification has been shown to significantly reduce its binding affinity to the estrogen receptor α (ERα), a key mediator of estrogenic signaling.[1][2] Despite this reduced affinity, the compound retains notable biological activity, particularly concerning bone health.

The primary mechanism of action for raloxifene and its analogs involves binding to ERs, which leads to tissue-specific activation or blockade of estrogenic pathways.[3] However, emerging evidence suggests a novel, cell-independent mechanism for raloxifene and its derivatives, including the 6-monomethyl ether, which contributes to improved bone mechanical properties. This alternative pathway involves direct interaction with the bone matrix, specifically collagen, leading to increased tissue hydration and enhanced bone toughness.[4][5][6]

Signaling and Mechanistic Pathways

The biological effects of this compound can be conceptualized through two primary pathways: the classical estrogen receptor-dependent pathway and a more recently identified cell-independent pathway.

References

- 1. HubLE Method 004 - IFMRS HubLE [huble.org]

- 2. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 3. 6-Methoxy-2-(4-Methoxyphenyl)-Benzo[B]Thiophene | Raloxifene HCL Intermediate [slnpharmachem.com]

- 4. huble.org [huble.org]

- 5. Protocol for assessing the structural architecture, integrity, and cellular composition of murine bone ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. huble.org [huble.org]

An In-depth Technical Guide to the Synthesis of Raloxifene 6-Monomethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Raloxifene 6-Monomethyl Ether, an important intermediate and derivative in the synthesis of Raloxifene and related selective estrogen receptor modulators (SERMs). This document details the chemical pathways, experimental protocols, and quantitative data associated with its preparation.

Introduction

This compound, chemically known as [2-(4-Hydroxyphenyl)-6-methoxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl] methanone, is a key compound in the synthesis of Raloxifene.[1][2] Its synthesis is a critical step that involves the formation of the core benzothiophene structure followed by acylation and selective demethylation. Understanding the nuances of this synthesis is crucial for optimizing the production of Raloxifene and for the development of novel derivatives.

Synthetic Pathways

The synthesis of this compound is typically achieved through a multi-step process that begins with the construction of the substituted benzothiophene core. A common route involves a Friedel-Crafts acylation to introduce the benzoyl moiety, followed by etherification and selective demethylation.

A pivotal intermediate in many synthetic routes is 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[3][4] This compound serves as the backbone to which the remaining functional groups are added. The synthesis of Raloxifene itself often involves the demethylation of both methoxy groups of a precursor molecule.[3][5] The selective synthesis of the 6-monomethyl ether requires careful control of the reaction conditions to achieve mono-demethylation.

One documented pathway involves the treatment of a fully methoxylated precursor with a demethylating agent under controlled conditions. Another approach involves protecting one of the hydroxyl groups before proceeding with the final synthetic steps.

The overall transformation can be visualized as follows:

References

An In-Depth Technical Guide on the Estrogen Receptor Binding Affinity of Raloxifene 6-Monomethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the estrogen receptor (ER) binding affinity of Raloxifene 6-Monomethyl Ether, a derivative of the selective estrogen receptor modulator (SERM), Raloxifene. The methylation of the hydroxyl group at the C6 position significantly alters the compound's interaction with estrogen receptors α (ERα) and β (ERβ), leading to a notable reduction in binding affinity. This document details the quantitative binding data, explores the underlying structural and mechanistic basis for this reduced affinity, and provides standardized experimental protocols for assessing estrogen receptor binding. Furthermore, relevant cellular signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of the compound's biological context.

Introduction

Raloxifene is a second-generation SERM widely used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk individuals. Its therapeutic effects are mediated through differential agonist and antagonist activity on estrogen receptors in various tissues. This compound, also known as Raloxifene-Analog (RAL-A), is a derivative synthesized to investigate the role of the 6-hydroxyl group in receptor binding and to potentially develop analogs with a modified pharmacological profile, including reduced hormonal side effects[1][2]. Studies have shown that the 6-hydroxyl substituent is crucial for high-affinity ER binding[1]. This guide focuses on the direct consequences of its methylation on ER binding affinity.

Quantitative Estrogen Receptor Binding Affinity

The binding affinity of this compound for the estrogen receptor α (ERα) has been quantified and is presented below in comparison to its parent compound, Raloxifene, and the endogenous ligand, 17β-estradiol.

| Compound | Receptor | Binding Affinity (IC50, nM) |

| This compound | ERα | 183.2 [2] |

| Raloxifene | ERα | 9.28[2] |

| 17β-Estradiol | ERα | 19.52[2] |

Note: At the time of this report, specific quantitative binding affinity data (IC50 or Ki) for this compound to ERβ was not available in the reviewed scientific literature.

The data clearly indicates that methylation at the C6 position results in a significant decrease in binding affinity for ERα, with an IC50 value approximately 20-fold higher than that of Raloxifene[2]. This reduced affinity is attributed to the disruption of a critical hydrogen bond network and steric hindrance within the ligand-binding pocket of the estrogen receptor.

Experimental Protocols

The determination of estrogen receptor binding affinity is typically conducted using a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies.

Competitive Radioligand Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (this compound) for an estrogen receptor by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

-

Receptor Source: Recombinant human ERα or ERβ, or cytosol preparations from estrogen-sensitive tissues (e.g., rat uterus).

-

Radioligand: Tritiated 17β-estradiol ([³H]E₂).

-

Test Compound: this compound.

-

Reference Compounds: Unlabeled 17β-estradiol (for standard curve), Raloxifene.

-

Assay Buffer: Tris-HCl buffer with additives to prevent protein degradation and non-specific binding.

-

Scintillation Cocktail: For radioactivity measurement.

-

Instrumentation: Scintillation counter, microplate reader (for protein quantification).

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound and reference compounds in the assay buffer.

-

Prepare a working solution of the radioligand at a concentration close to its dissociation constant (Kd).

-

-

Assay Setup:

-

In a multi-well plate, add a fixed amount of the receptor preparation to each well.

-

Add increasing concentrations of the test compound or reference compounds.

-

Add the radioligand to all wells.

-

Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled estradiol).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or charcoal-dextran adsorption.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

The interaction of Raloxifene and its derivatives with estrogen receptors can trigger a cascade of cellular events. The following diagrams illustrate the generalized estrogen receptor signaling pathway and the workflow of a competitive binding assay.

Conclusion

This compound demonstrates a significantly reduced binding affinity for estrogen receptor α compared to its parent compound, Raloxifene. This is a direct consequence of the methylation of the 6-hydroxyl group, which disrupts key interactions within the receptor's ligand-binding domain. The provided data and experimental protocols offer a foundational understanding for researchers and drug development professionals working on the structure-activity relationships of selective estrogen receptor modulators. Further investigation into the ERβ binding affinity and the downstream functional consequences of this altered receptor interaction is warranted to fully elucidate the pharmacological profile of this compound.

References

The Structure-Activity Relationship of Raloxifene 6-Monomethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raloxifene, a second-generation selective estrogen receptor modulator (SERM), is a cornerstone in the management of postmenopausal osteoporosis and the reduction of invasive breast cancer risk. Its tissue-selective estrogenic and antiestrogenic activities are intricately linked to its chemical structure. This technical guide delves into the critical structure-activity relationship (SAR) of Raloxifene, with a specific focus on the impact of methylation at the 6-position of the benzothiophene core to form Raloxifene 6-Monomethyl Ether. This modification has been shown to significantly reduce binding affinity for the estrogen receptor (ER), a key determinant of its biological activity. Through a comprehensive review of available data, this document provides a detailed analysis of the SAR, quantitative biological data, experimental methodologies, and relevant signaling pathways to inform future drug design and development efforts in the field of SERMs.

Introduction: The Structural Basis of Raloxifene's Activity

Raloxifene's therapeutic efficacy stems from its unique interaction with the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Its 2-arylbenzothiophene scaffold allows it to bind to the ligand-binding domain of the ER, inducing conformational changes that result in tissue-specific gene regulation. The phenolic hydroxyl groups at the 6- and 4'-positions are crucial for high-affinity binding, mimicking the A and D rings of estradiol, the natural ligand for the ER.

The 6-hydroxyl group, in particular, plays a pivotal role in anchoring the molecule within the ER's ligand-binding pocket through a critical hydrogen bond with the glutamate 353 (Glu353) residue. This interaction is fundamental to the potent estrogenic and antiestrogenic effects of raloxifene.

The Impact of 6-Monomethyl Ether Substitution

The methylation of the 6-hydroxyl group to form this compound (also referred to in some literature as a 6'-Methoxy Raloxifene-analog or RAL-A) significantly alters the molecule's interaction with the estrogen receptor. This modification disrupts the crucial hydrogen bond network with Glu353, leading to a marked reduction in ER binding affinity.[1] This decrease in binding affinity is a direct consequence of both the loss of the hydrogen bond donor and potential steric hindrance introduced by the methyl group.

Quantitative Structure-Activity Relationship Data

| Compound | Modification | Estrogen Receptor α (ERα) Binding Affinity | MCF-7 Cell Proliferation Inhibition (IC50) | Reference |

| Raloxifene | 6-OH (unmodified) | High (qualitative) | Potent (qualitative) | [2] |

| This compound (RAL-A) | 6-OCH3 | Reduced (qualitative) | Not explicitly reported, but downstream ER signaling is not completely abolished | [3] |

Note: While a specific IC50 value for this compound is not cited, the literature consistently points to its significantly reduced potency compared to Raloxifene due to diminished ER binding.

Experimental Protocols

The evaluation of the structure-activity relationship of Raloxifene and its analogs relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited.

Estrogen Receptor Binding Assay (Competitive Radioligand Binding Assay)

This assay quantifies the affinity of a test compound for the estrogen receptor by measuring its ability to displace a radiolabeled estrogen, typically [3H]-estradiol, from the receptor.

Workflow:

Figure 1: Workflow for Estrogen Receptor Binding Assay.

Detailed Steps:

-

Preparation of ER-containing Lysate: Human breast cancer cells (e.g., MCF-7) are cultured and harvested. A cytosolic or nuclear extract containing the estrogen receptor is prepared through homogenization and centrifugation.

-

Competitive Binding: A constant concentration of [3H]-estradiol is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. Common methods include hydroxylapatite (HAP) assay or filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

MCF-7 Cell Proliferation Assay

This cell-based assay assesses the ability of a compound to inhibit the proliferation of estrogen-dependent breast cancer cells.

Workflow:

Figure 2: Workflow for MCF-7 Cell Proliferation Assay.

Detailed Steps:

-

Cell Seeding: MCF-7 cells are seeded at a low density in 96-well plates in a medium devoid of phenol red and supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

-

Treatment: After allowing the cells to attach, they are treated with various concentrations of the test compound in the presence of a low, stimulating concentration of 17β-estradiol.

-

Incubation: The plates are incubated for a period of 5 to 7 days to allow for cell proliferation.

-

Viability Assessment: Cell viability is determined using a variety of methods:

-

MTS/MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.

-

Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of total cell number.

-

-

Data Analysis: The absorbance or fluorescence is read using a plate reader. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated by fitting the data to a dose-response curve.

Signaling Pathway

Raloxifene and its analogs exert their effects by modulating the transcriptional activity of the estrogen receptor. The binding of a ligand to the ER induces a conformational change that affects the recruitment of co-activator and co-repressor proteins to the receptor-DNA complex, ultimately influencing the transcription of target genes.

Figure 3: Simplified Signaling Pathway of Raloxifene vs. its 6-Monomethyl Ether.

Conclusion and Future Directions

The structure-activity relationship of this compound underscores the critical importance of the 6-hydroxyl group for high-affinity estrogen receptor binding. The disruption of the hydrogen bond with Glu353 upon methylation leads to a significant reduction in binding and, consequently, a decrease in biological potency. This principle provides a clear directive for the design of future SERMs.

While the reduced ER affinity of the 6-methoxy analog is established, a more comprehensive quantitative comparison, particularly regarding its anti-proliferative effects in various cell lines, would be beneficial. Further research should focus on a systematic evaluation of a broader range of C6-substituted raloxifene analogs to fine-tune ER binding affinity and potentially uncover novel tissue-selective profiles. Such studies will be invaluable for the development of next-generation SERMs with improved efficacy and safety profiles for the treatment and prevention of hormone-dependent diseases.

References

Raloxifene 6-Monomethyl Ether: A Technical Whitepaper on its Function as a Selective Estrogen Receptor Modulator (SERM)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raloxifene 6-Monomethyl Ether, a derivative of the well-established second-generation Selective Estrogen Receptor Modulator (SERM), Raloxifene, has emerged as a compound of interest in the study of estrogen receptor (ER) modulation. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, mechanism of action as a SERM, and its effects on cellular signaling and gene expression. This document summarizes available quantitative data, outlines detailed experimental protocols, and presents visual representations of relevant biological pathways and experimental workflows to facilitate further research and development.

Introduction

Raloxifene is a nonsteroidal SERM that exhibits tissue-specific estrogenic and anti-estrogenic effects.[1][2] It is clinically used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this demographic.[1][3] The therapeutic efficacy of Raloxifene stems from its differential activity on estrogen receptors (ERα and ERβ) in various tissues.[2] this compound, a derivative with a methyl group at the 6-hydroxy position of the benzothiophene core, is primarily known as an inhibitor of estrogen receptor α.[4] This modification has been shown to reduce its binding affinity for estrogen receptors compared to the parent compound.

This whitepaper delves into the available scientific literature to provide a detailed technical guide on this compound for researchers and drug development professionals.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | [2-(4-Hydroxyphenyl)-6-methoxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl] methanone | [5] |

| Molecular Formula | C29H29NO4S | [5] |

| Molecular Weight | 487.61 g/mol | [5] |

| CAS Number | 178451-13-3 | [5] |

Synthesis

The synthesis of this compound can be inferred from established synthetic routes for Raloxifene and its analogs. A plausible synthetic workflow is outlined below.

Proposed Synthetic Pathway

Experimental Protocol: Synthesis of this compound (Inferred)

This protocol is based on general methods for the synthesis of Raloxifene analogs.

-

Step 1: Friedel-Crafts Acylation. To a solution of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in a suitable anhydrous solvent (e.g., dichloromethane), add 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride. Cool the mixture in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise while maintaining the temperature. Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Step 2: Work-up and Intermediate Isolation. Quench the reaction by slowly adding it to a mixture of ice and hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone. Purify the intermediate using column chromatography if necessary.

-

Step 3: Selective Demethylation. Dissolve the intermediate from Step 2 in a suitable solvent. Add a demethylating agent, such as a thiol in the presence of a Lewis acid, to selectively cleave the methyl ether at the 4-position of the phenyl ring attached to the benzothiophene core, leaving the 6-methoxy group intact. The reaction conditions (temperature, time) will need to be carefully controlled to achieve selective demethylation.

-

Step 4: Final Purification. After the reaction is complete, perform an appropriate work-up procedure, which may involve extraction and washing. Purify the final product, this compound, by recrystallization or column chromatography to obtain a high-purity compound.

Biological Activity as a Selective Estrogen Receptor Modulator (SERM)

This compound is characterized as an inhibitor of estrogen receptor α.[4] Its activity as a SERM is attributed to its ability to bind to estrogen receptors and elicit tissue-specific agonist or antagonist effects.

Estrogen Receptor Binding Affinity

Quantitative data on the binding affinity of this compound for ERα and ERβ is limited in publicly available literature. However, a study on a "6'-Methoxy Raloxifene-analog" reported reduced estrogen receptor binding affinity compared to Raloxifene. This suggests that the methylation at the 6-position diminishes the interaction with the ligand-binding domain of the estrogen receptors.

In Vitro Anti-proliferative Activity

This compound has been shown to inhibit the proliferation of MCF-7 human breast cancer cells, which are ERα-positive.

| Compound | Cell Line | Assay | IC₅₀ (nM) | Reference(s) |

| This compound* | MCF-7 | Cell Proliferation | 250 | [4] |

*Note: The source refers to the compound as "Raloxifene 4-Monomethyl Ether"; however, based on the chemical structure and context of related literature, this is likely a typographical error and refers to the 6-Monomethyl Ether derivative.

Experimental Protocol: MCF-7 Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the anti-proliferative effects of compounds on cancer cell lines.

-

Cell Culture: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the MCF-7 cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Raloxifene).

-

Incubation: Incubate the plates for 72 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, by drawing parallels with its parent compound, Raloxifene, we can infer its likely mechanism of action.

Raloxifene's SERM activity is mediated through its interaction with ERα and ERβ. Upon binding, the ligand-receptor complex undergoes a conformational change that influences its interaction with co-activator and co-repressor proteins, leading to tissue-specific gene regulation.

In some cellular contexts, Raloxifene can also signal through non-genomic pathways, such as the G protein-coupled estrogen receptor (GPER) and the ERK/MAPK pathway.

Effects on Gene Expression

The specific gene targets of this compound have not been extensively studied. However, based on the known effects of Raloxifene, it is plausible that this analog also modulates the expression of genes involved in cell proliferation, apoptosis, and bone metabolism. For instance, Raloxifene has been shown to regulate the expression of Arginine-Vasopressin (AVP) and Matrix Metalloproteinase-2 (MMP-2).

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol can be used to assess the effect of this compound on the expression of target genes.

-

Cell Treatment: Treat a relevant cell line (e.g., MCF-7 for breast cancer studies) with various concentrations of this compound for a specified period (e.g., 24-48 hours).

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers for the target gene(s) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization, and a suitable qPCR master mix.

-

Data Analysis: Analyze the amplification data to determine the relative change in gene expression using the ΔΔCt method.

Conclusion

This compound is a derivative of Raloxifene that demonstrates activity as a SERM, notably as an inhibitor of ERα. While its binding affinity to estrogen receptors appears to be lower than that of its parent compound, it retains anti-proliferative effects in ERα-positive breast cancer cells. The information presented in this whitepaper, including proposed synthetic routes, experimental protocols, and signaling pathway diagrams, provides a foundational resource for researchers and drug development professionals. Further investigation is warranted to fully characterize its binding kinetics to both ERα and ERβ, elucidate its specific effects on downstream gene expression, and explore its potential therapeutic applications.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. biosynth.com [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Selective Estrogen Receptor Modulator Raloxifene Regulates Arginine-Vasopressin Gene Expression in Human Female Neuroblastoma Cells Through G Protein-Coupled Estrogen Receptor and ERK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of a Selective Estrogen Receptor Modulator: A Technical Guide to the Discovery and Development of Raloxifene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, development, and mechanism of action of Raloxifene, a pioneering second-generation Selective Estrogen Receptor Modulator (SERM). It further explores the synthesis and structure-activity relationships of its derivatives, offering insights for the rational design of novel therapeutics targeting the estrogen receptor.

Introduction: The Dawn of a New Therapeutic Class

Raloxifene, marketed as Evista, emerged from the quest for a safer alternative to hormone replacement therapy (HRT) for postmenopausal conditions like osteoporosis.[1][2] Initially developed by Eli Lilly and Company, its journey marked a significant milestone in endocrinology, solidifying the concept of SERMs – compounds that exhibit tissue-specific estrogen receptor agonist or antagonist activity.[1][3] This unique pharmacological profile allows Raloxifene to confer the bone-protective benefits of estrogen while mitigating the risks of uterine and breast cancers associated with traditional estrogen therapy.[4][5][6]

Raloxifene is a non-steroidal benzothiophene derivative.[2] It is an FDA-approved second-generation SERM indicated for the treatment and prevention of postmenopausal osteoporosis and for reducing the risk of invasive breast cancer in postmenopausal women with osteoporosis or at high risk for the disease.[4][5]

Mechanism of Action: A Tale of Two Receptors

Raloxifene's therapeutic effects are mediated through its high-affinity binding to estrogen receptors alpha (ERα) and beta (ERβ).[4][7] The binding affinity of Raloxifene for ERα is comparable to that of estradiol.[8] Upon binding, Raloxifene induces a conformational change in the estrogen receptor, which in turn modulates gene expression in a tissue-specific manner.[3] This differential activity is attributed to the recruitment of distinct co-activators and co-repressors to the ER target gene promoters.[5]

In bone tissue, Raloxifene acts as an estrogen agonist, promoting the activity of bone-depositing osteoblasts and inhibiting bone-resorbing osteoclasts.[5] This leads to an increase in bone mineral density (BMD) and a reduction in the risk of vertebral fractures.[9] Conversely, in breast and uterine tissues, Raloxifene exhibits estrogen antagonist effects, blocking estrogen-mediated cell proliferation and reducing the risk of estrogen receptor-positive breast cancer.[5][7][10]

Signaling Pathway of Raloxifene

Caption: Raloxifene's tissue-specific signaling pathway.

Development of Raloxifene Derivatives: Structure-Activity Relationship (SAR) Studies

The development of Raloxifene derivatives has been driven by the goal of optimizing its therapeutic profile, including enhancing its efficacy, reducing side effects, and exploring new therapeutic applications. SAR studies have been instrumental in identifying the key structural features of the Raloxifene molecule that govern its biological activity.

Key findings from SAR studies on the 2-arylbenzothiophene core of Raloxifene include:[11]

-

The 6-hydroxy and 4'-hydroxy groups are crucial for high-affinity binding to the estrogen receptor.[11][12] These hydroxyl groups are thought to mimic the 3- and 17β-hydroxyl groups of estradiol, respectively.[12]

-

Small, electronegative substituents at the 4'-position , such as fluoro and chloro, are generally preferred for both in vitro and in vivo activity.[11]

-

Increased steric bulk at the 4'-position can lead to increased uterine stimulation.[11]

-

Modifications at the 4-, 5-, or 7-positions of the benzothiophene ring typically result in reduced biological activity.[11]

-

The piperidine ring plays a critical role in the antagonist activity of Raloxifene by interacting with Asp-351 in the ERα ligand-binding domain.[13][14]

Quantitative Data on Raloxifene and Its Derivatives

| Compound | Modification | ERα Binding Affinity (Ki, nM) | In Vitro Activity (MCF-7 Cell Proliferation Inhibition, IC50, µM) | In Vivo Activity (Uterine Weight Gain in OVX Rat) | Reference(s) |

| Raloxifene | - | 1.5 (for ERα) | 7.12 (GI50) | Antagonist | [15] |

| Raloxifene bis-sulfamate (7) | Sulfamoylation of both hydroxyl groups | 13 (for ERα) | Potent (GI50 = 7.12 µM) | Antagonist | [15][16] |

| Raloxifene mono-sulfamate (8) | Sulfamoylation of one hydroxyl group | 1.5 (for ERα) | Weaker than bis-sulfamate | Antagonist | [15][16] |

| C6-derivatives with electron-withdrawing groups | Substitution at C6 of the benzothiophene core | Reduced binding affinity | - | - | [17][18] |

Experimental Protocols

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the estrogen receptor.

Methodology:

-

Preparation of Receptor: Human ERα or ERβ is expressed in a suitable cell line (e.g., Sf9 insect cells) and purified.

-

Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [3H]17β-estradiol) is incubated with the purified receptor in the presence of increasing concentrations of the test compound.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

MCF-7 Breast Cancer Cell Proliferation Assay

Objective: To evaluate the estrogenic or anti-estrogenic activity of test compounds in an estrogen-dependent breast cancer cell line.

Methodology:

-

Cell Culture: MCF-7 cells are maintained in a suitable growth medium supplemented with fetal bovine serum. Prior to the experiment, cells are cultured in a phenol red-free medium with charcoal-stripped serum to deplete endogenous estrogens.

-

Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the test compound in the presence or absence of a known concentration of 17β-estradiol.

-

Incubation: The cells are incubated for a period of 4-6 days.

-

Assessment of Cell Proliferation: Cell viability and proliferation are assessed using a colorimetric assay such as the MTT or SRB assay, or by direct cell counting.

-

Data Analysis: The concentration of the test compound that inhibits cell proliferation by 50% (IC50) or stimulates proliferation by 50% (EC50) is determined.

Experimental Workflow for In Vitro Evaluation

Caption: A typical in vitro experimental workflow for evaluating Raloxifene derivatives.

Clinical Significance and Future Directions

Raloxifene has demonstrated significant clinical efficacy in the prevention and treatment of postmenopausal osteoporosis, reducing the risk of vertebral fractures.[9] Furthermore, it has been shown to decrease the incidence of invasive, estrogen receptor-positive breast cancer in postmenopausal women.[19][20]

The development of novel Raloxifene derivatives continues to be an active area of research. Current efforts are focused on:

-

Improving the therapeutic index: Synthesizing derivatives with enhanced bone-protective effects and a more favorable side-effect profile.

-

Expanding therapeutic applications: Investigating the potential of Raloxifene derivatives in other hormone-dependent cancers and conditions.

-

Dual-targeting agents: Designing hybrid molecules that combine the SERM activity of Raloxifene with other pharmacological properties, such as steroid sulfatase inhibition, for the treatment of estrogen-dependent breast cancer.[15][16]

The journey of Raloxifene and its derivatives exemplifies the power of medicinal chemistry and rational drug design in developing targeted therapies with improved safety and efficacy. Future research in this area holds the promise of delivering even more effective treatments for a range of hormone-related diseases.

References

- 1. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical efficacy of raloxifene in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Raloxifene: A Selective Estrogen Receptor Modulator | AAFP [aafp.org]

- 4. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. SERMs for Osteoporosis: Raloxifene (Evista) [webmd.com]

- 7. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Raloxifene - Wikipedia [en.wikipedia.org]

- 9. Raloxifene: a review of its use in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Raloxifene Hydrochloride - NCI [cancer.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiestrogens: structure-activity relationships and use in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells [pubmed.ncbi.nlm.nih.gov]

- 15. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 16. ora.ox.ac.uk [ora.ox.ac.uk]

- 17. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives [scholarworks.indianapolis.iu.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. cancernetwork.com [cancernetwork.com]

- 20. remedypublications.com [remedypublications.com]

Pharmacological Profile of Raloxifene 6-Monomethyl Ether: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene, a second-generation selective estrogen receptor modulator (SERM), is a well-established therapeutic agent for the prevention and treatment of postmenopausal osteoporosis and for reducing the risk of invasive breast cancer in postmenopausal women at high risk.[1][2][3] Its clinical utility is attributed to its tissue-selective estrogen receptor (ER) agonist and antagonist activities. In bone, raloxifene acts as an estrogen agonist, preserving bone mineral density and reducing bone resorption.[4][5] Conversely, in breast and uterine tissues, it exhibits anti-estrogenic effects.[1][6] The pharmacological activity of raloxifene is mediated through its binding to estrogen receptors, primarily ERα and ERβ.[2]

This technical guide focuses on the pharmacological profile of a key derivative, Raloxifene 6-Monomethyl Ether (also known as 6'-Methoxy Raloxifene-analog). This analog has been synthesized with the strategic aim of modifying the interaction with the estrogen receptor to potentially alter its therapeutic and side-effect profile. Specifically, the substitution of the 6-hydroxyl group with a 6-methoxy group was intended to reduce the compound's binding affinity for estrogen receptors while preserving its ability to bind to collagen.[1][7] This guide will synthesize the available data on this compound, provide detailed experimental protocols for its characterization, and present relevant signaling pathways and experimental workflows.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | [2-(4-Hydroxyphenyl)-6-methoxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone | [8] |

| Molecular Formula | C29H29NO4S | [8] |

| Molecular Weight | 487.61 g/mol | [8] |

| CAS Number | 178451-13-3 | [8] |

Pharmacological Profile of this compound

The primary rationale behind the synthesis of this compound was to diminish its interaction with the estrogen receptor, thereby potentially mitigating estrogen-related side effects while retaining beneficial effects on bone quality through alternative mechanisms, such as direct collagen binding.[7]

In Vitro Data

Limited quantitative in vitro data for this compound is publicly available. One study has confirmed that this analog exhibits reduced binding to ERα compared to the parent compound, Raloxifene. However, it was noted that downstream ER signaling was not entirely eliminated.[7] In the same study, the effects of this compound on osteocyte cell proliferation, differentiation, and function were found to be comparable to those of Raloxifene, with an identical concentration threshold for these effects.[7]

It is important to note that one commercial vendor's website mentions an IC50 of 250 nM for "Raloxifene 4-Monomethyl Ether" in MCF-7 cells, but this is presented on a product page for this compound and should be interpreted with caution.[9]

In Vivo Data

In vivo studies using a mouse model of Osteogenesis Imperfecta (OIM+/-) have demonstrated that this compound enhances bone mechanical properties and improves trabecular and cortical microarchitecture, with effects analogous to those of the parent compound, Raloxifene.[1][7] These findings suggest that despite its reduced ER binding, the 6-methoxy analog retains significant beneficial effects on bone.

| Parameter | Observation for this compound | Reference |

| Estrogen Receptor α (ERα) Binding | Reduced binding affinity compared to Raloxifene. | [7] |

| Downstream ER Signaling | Not completely abolished. | [7] |

| Osteocyte Proliferation, Differentiation, and Function | Similar to Raloxifene, with an identical concentration threshold. | [7] |

| Bone Microarchitecture (in vivo, OIM+/- mice) | Analogous gains in tibial trabecular and cortical microarchitecture compared to Raloxifene. | [7] |

| Bone Mechanical Properties (in vivo, OIM+/- mice) | Significantly enhanced, particularly post-yield properties like bone toughness. | [1] |

Comparative Pharmacological Data: Raloxifene

To provide context, the following table summarizes the well-characterized pharmacological data for the parent compound, Raloxifene.

| Parameter | Value | Reference |

| Estrogen Receptor α (ERα) Binding Affinity (pIC50) | 7.92 | [10] |

| Estrogen Receptor β (ERβ) Binding Affinity (pIC50) | 7.92 | [10] |

| MCF-7 Cell Proliferation (IC50) | 10 µM (induces ~50% cell death at 48h) | [11] |

| Effect on Bone Mineral Density (BMD) | Increases BMD in lumbar spine, hip, and total body. | [5] |

| Effect on Serum Cholesterol | Decreases total and LDL cholesterol. | [5][12] |

| Bioavailability | ~2% | [2] |

| Protein Binding | >95% | [2] |

| Metabolism | Extensive first-pass glucuronidation. | [6][12] |

| Elimination Half-life | 27.7 - 32.5 hours | [3] |

| Excretion | Primarily in feces. | [2] |

Experimental Protocols

Detailed characterization of a novel SERM like this compound would involve a battery of standardized in vitro and in vivo assays. The following are representative protocols.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of this compound for the estrogen receptor subtypes (ERα and ERβ) by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Preparation of Cytosol: Uterine cytosol from ovariectomized rats is prepared by homogenization in a suitable buffer (e.g., Tris-EDTA-DTT-Glycerol buffer) followed by ultracentrifugation to isolate the cytosolic fraction containing the estrogen receptors.

-

Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The reaction mixtures are incubated to allow for competitive binding to reach equilibrium. The bound radioligand is then separated from the free radioligand using a method such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

-

Quantification: The amount of bound [³H]-E2 is quantified by liquid scintillation counting.

-

Data Analysis: A competition curve is generated by plotting the percentage of specifically bound [³H]-E2 against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

MCF-7 Cell Proliferation Assay

Objective: To assess the estrogenic or anti-estrogenic activity of this compound by measuring its effect on the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.

Methodology:

-

Cell Culture: MCF-7 cells are maintained in a suitable growth medium. Prior to the assay, cells are cultured in a medium devoid of phenol red and supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The medium is replaced with fresh estrogen-free medium containing various concentrations of this compound. To assess anti-estrogenic activity, cells are co-treated with a fixed concentration of 17β-estradiol and varying concentrations of the test compound.

-

Incubation: The cells are incubated for a period of 48 to 72 hours to allow for cell proliferation.

-

Assessment of Proliferation: Cell viability and proliferation are quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. The absorbance is read using a microplate reader.

-

Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) cells. Dose-response curves are generated to determine the EC50 (concentration for 50% of maximal stimulation) for agonistic activity or the IC50 (concentration for 50% inhibition of estradiol-stimulated proliferation) for antagonistic activity.[11][13][14]

In Vivo Uterotrophic Assay

Objective: To evaluate the estrogenic or anti-estrogenic effects of this compound in vivo by measuring its effect on uterine weight in immature or ovariectomized female rats.

Methodology:

-

Animal Model: Immature or surgically ovariectomized female rats are used to ensure low endogenous estrogen levels.

-

Dosing: The animals are treated with this compound, a vehicle control, and a positive control (e.g., ethinyl estradiol) for three consecutive days via oral gavage or subcutaneous injection.

-

Necropsy: On the day after the final dose, the animals are euthanized, and the uteri are carefully dissected and weighed (both wet and blotted weight).

-

Data Analysis: The uterine weights of the treated groups are compared to those of the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity, while a significant inhibition of the positive control's effect indicates anti-estrogenic activity.

Signaling Pathways

The tissue-selective effects of SERMs like Raloxifene are a result of their ability to induce distinct conformational changes in the estrogen receptor upon binding. This leads to differential recruitment of co-activator and co-repressor proteins to the ER-ligand complex, which in turn modulates the transcription of target genes in a tissue-specific manner.

Conclusion

This compound is a rationally designed analog of Raloxifene with a modified pharmacological profile. The available data indicates that the 6-methoxy substitution successfully reduces its binding affinity for the estrogen receptor while retaining beneficial effects on bone, at least in a preclinical model of Osteogenesis Imperfecta.[1][7] This suggests that the mechanism of action of this analog may involve both attenuated ER-mediated signaling and potentially enhanced ER-independent effects, such as direct interaction with collagen.

Further comprehensive characterization is required to fully elucidate the pharmacological and toxicological profile of this compound. This should include detailed in vitro studies to quantify its binding affinity and functional activity at both ERα and ERβ, as well as comprehensive in vivo studies to assess its tissue-selective effects and pharmacokinetic properties. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for such investigations. The development of SERMs with fine-tuned ER interactions and potentially novel mechanisms of action, such as this compound, holds promise for advancing the treatment of osteoporosis and other estrogen-related conditions.

References

- 1. 6'-Methoxy Raloxifene-analog enhances mouse bone properties with reduced estrogen receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of raloxifene on bone mineral density, serum cholesterol concentrations, and uterine endometrium in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. 6′-Methoxy Raloxifene-analog enhances mouse bone properties with reduced estrogen receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clearsynth.com [clearsynth.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Raloxifene Induces Autophagy-Dependent Cell Death in Breast Cancer Cells via the Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. Combinatorial PX-866 and Raloxifene Decrease Rb Phosphorylation, Cyclin E2 Transcription, and Proliferation of MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: HPLC Analysis of Raloxifene 6-Monomethyl Ether

Introduction

Raloxifene 6-Monomethyl Ether is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM) used for the prevention of osteoporosis in postmenopausal women.[1][2][3] As a related substance and potential metabolite, the accurate and precise quantification of this compound is crucial for pharmaceutical research, development, and quality control. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is adapted from established protocols for Raloxifene and its impurities, ensuring a high probability of successful implementation.[1][4][5]

Compound Information

-

Compound Name: this compound

-

Synonyms: [2-(4-Hydroxyphenyl)-6-methoxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone[6]

-

Chemical Structure: (Image of the chemical structure of this compound would be placed here in a full application note)

Analytical Method

This method is designed for the separation and quantification of this compound in bulk drug substances and pharmaceutical formulations.

Chromatographic Conditions

| Parameter | Recommended Value |

| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector |

| Column | C8, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 67:33 (A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

| Injection Volume | 20 µL |

Method Validation Parameters (Anticipated)

The following table summarizes the anticipated performance characteristics of this method, based on similar validated assays for Raloxifene and its impurities.[8][9][10]

| Parameter | Expected Range/Value |

| Retention Time | Approximately 5-10 minutes |

| Linearity (R²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

Experimental Protocols

1. Preparation of Solutions

-

Mobile Phase A (Aqueous): Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with Orthophosphoric Acid. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Organic): HPLC grade Acetonitrile. Filter through a 0.45 µm membrane filter and degas.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in the same ratio as the initial gradient conditions (67:33 v/v).

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Standard Working Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

-

Sample Preparation (for a 60 mg tablet):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

2. HPLC System Setup and Operation

-

Set up the HPLC system with the specified column and mobile phases.

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Set the column temperature to 30°C and the UV detection wavelength to 280 nm.

-

Inject a blank (diluent) to ensure the absence of interfering peaks.

-

Inject the Standard Working Solution multiple times (e.g., n=5) to check for system suitability (e.g., %RSD of peak area and retention time).

-

Inject the prepared sample solutions.

-

After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80% Acetonitrile) to remove any strongly retained compounds, and then store it in an appropriate solvent.

3. Data Analysis

-

Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.

-

Calculate the amount of this compound in the sample using the peak areas and the following formula:

Amount (mg) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * Purity_standard

Visualizations

Caption: Experimental Workflow for HPLC Analysis.

Caption: Simplified Raloxifene Signaling Pathway.

References

- 1. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 3. scielo.br [scielo.br]

- 4. HPLC determination of impurities in raloxifene hydrochloride and ...: Ingenta Connect [ingentaconnect.com]

- 5. isca.me [isca.me]

- 6. clearsynth.com [clearsynth.com]

- 7. This compound - SRIRAMCHEM [sriramchem.com]

- 8. researchgate.net [researchgate.net]

- 9. HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. saspublishers.com [saspublishers.com]

Application Notes and Protocols for the LC-MS Detection of Raloxifene 6-Monomethyl Ether

These application notes provide a detailed protocol for the sensitive and selective detection and quantification of Raloxifene 6-Monomethyl Ether using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined below are compiled from established methods for the analysis of Raloxifene and its metabolites and are intended for use by researchers, scientists, and drug development professionals.

Introduction

Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women. The analysis of Raloxifene and its related compounds, such as this compound, is crucial for pharmacokinetic studies, impurity profiling, and metabolic research. LC-MS offers the high sensitivity and specificity required for the accurate quantification of these compounds in complex biological matrices.

This document details a proposed LC-MS/MS method for the analysis of this compound. While direct methods for this specific analyte are not widely published, the following protocol is based on robust methods developed for Raloxifene and its other metabolites.[1][2][3][4]

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

A solid phase extraction (SPE) procedure is recommended for the extraction of this compound from plasma samples to ensure a clean extract and minimize matrix effects.[3]

Materials:

-

Human plasma samples

-

SOLAµ Solid Phase Extraction plates or equivalent[2]

-

Methanol

-

Water

-

Formic acid

-

Centrifuge

-

Evaporator

Protocol:

-

Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.

-

To 0.5 mL of human plasma, add an appropriate internal standard.

-

Load the plasma sample onto the conditioned SPE plate.

-

Wash the plate with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Centrifuge the reconstituted sample at 17,000 x g for 30 minutes before injection.[1]

Liquid Chromatography

Chromatographic Conditions:

-

Column: Hypersil GOLD PFP (pentafluorophenyl) or equivalent C18 column (e.g., 50 x 2.1 mm, 1.9 µm).[2] A C8 column has also been shown to be effective.[5]

-

Mobile Phase A: 10mM ammonium formate in water with 0.1% formic acid.[5]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Elution:

-

0-1 min: 30% B

-

1-5 min: 30% to 90% B

-

5-6 min: 90% B

-

6-6.1 min: 90% to 30% B

-

6.1-8 min: 30% B

-

Mass Spectrometry

Mass Spectrometry Conditions:

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Source: Heated Electrospray Ionization (HESI) or TurboIonSpray™.[1][2]

-

Polarity: Positive ion mode.[2]

-

Spray Voltage: 4000 V.[2]

-

Vaporizer Temperature: 400°C.[2]

-

Capillary Temperature: 375°C.[2]

-

Sheath Gas Pressure: 45 Arb.[2]

-

Auxiliary Gas Pressure: 12 Arb.[2]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor ion for this compound is expected to be [M+H]+ at m/z 488.4 (C29H30NO3S+).

-

Product ions would need to be determined by direct infusion, but likely fragments can be predicted based on the structure of Raloxifene. For Raloxifene (m/z 474), a common product ion is m/z 112, corresponding to the piperidine ethoxy side chain. A similar fragmentation would be expected for the 6-Monomethyl Ether derivative.

-

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of Raloxifene, which can be used as a benchmark for the expected performance of the method for this compound. Actual performance characteristics must be determined experimentally through method validation.

| Parameter | Raloxifene | Raloxifene-6-glucuronide (M1) | Raloxifene-4'-glucuronide (M2) |

| Linearity Range | 0.088 - 60.00 µg/L[3] | 0.200 - 340 µg/L[3] | 1.600 - 2720 µg/L[3] |

| Limit of Detection (LOD) | 6 ng/L[3] | 8 ng/L[3] | 11 ng/L[3] |

| Limit of Quantification (LOQ) | 0.20 ng/mL[4] | 1.95 nM[6] | 1.95 nM[6] |

| Recovery | > 71%[3] | > 71%[3] | > 71%[3] |

| Intra-day Precision (%RSD) | < 11.2%[4] | < 15%[6] | < 15%[6] |

| Inter-day Precision (%RSD) | < 11.2%[4] | < 15%[6] | < 15%[6] |

Visualized Workflows

The following diagrams illustrate the key experimental workflows.

References

- 1. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Raloxifene 6-Monomethyl Ether

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of Raloxifene 6-Monomethyl Ether, a derivative of the selective estrogen receptor modulator (SERM), Raloxifene. The following sections detail its mechanism of action, relevant in vitro assay protocols, and expected outcomes based on available data for related compounds.

Introduction

This compound is a synthetic derivative of Raloxifene, a well-characterized SERM used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[1][2][3] Like its parent compound, this compound is an inhibitor of the estrogen receptor α (ERα).[4] The addition of a monomethyl ether group at the C6 position of the benzothiophene core is expected to modulate its binding affinity and biological activity compared to Raloxifene. It has been suggested that this modification may lead to a poorer IC50 value due to the disruption of the hydrogen bond network and steric hindrance within the receptor's binding pocket.[4]

Understanding the in vitro profile of this compound is crucial for elucidating its potential as a therapeutic agent and for structure-activity relationship (SAR) studies. The following protocols are designed to assess its bioactivity in key areas relevant to SERM compounds.

Mechanism of Action

Raloxifene and its derivatives exert their effects by binding to estrogen receptors (ERs), primarily ERα and ERβ.[1][3][5] This binding can result in either estrogenic (agonist) or anti-estrogenic (antagonist) effects depending on the target tissue.[1][2][5] This tissue-selective activity is the hallmark of SERMs. In breast and uterine tissues, Raloxifene acts as an antagonist, inhibiting the proliferative effects of estrogen, which is beneficial for preventing and treating hormone-receptor-positive breast cancer.[1][2][6] Conversely, in bone, it acts as an agonist, mimicking the bone-protective effects of estrogen and reducing bone resorption.[2][3]

The molecular mechanism involves the binding of the ligand to the ER, which then undergoes a conformational change. This complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, or it can modulate transcription through other transcription factors. The specific conformational change induced by this compound will determine whether co-activator or co-repressor proteins are recruited, ultimately dictating the agonist or antagonist response in a given cell type.